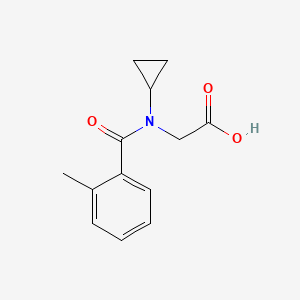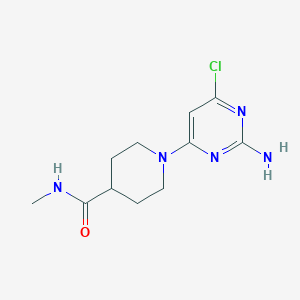
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
The synthesis of 1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the amino and chloro substituents. The final step involves the formation of the piperidine ring and the attachment of the carboxamide group. Common reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparaison Avec Des Composés Similaires
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
2-aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
5-bromo-6-phenylisocytosine: Used as an immunomodulator and for the treatment of bladder cancer.
3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol: Studied for its polarized molecular-electronic structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C11H16ClN5O |
|---|---|
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H16ClN5O/c1-14-10(18)7-2-4-17(5-3-7)9-6-8(12)15-11(13)16-9/h6-7H,2-5H2,1H3,(H,14,18)(H2,13,15,16) |
Clé InChI |
SJYBOOYYQOAQOY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCN(CC1)C2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



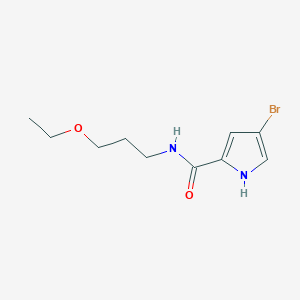
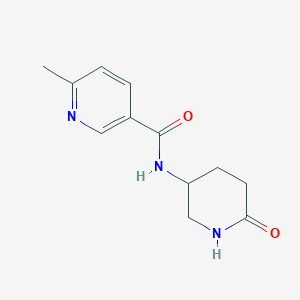
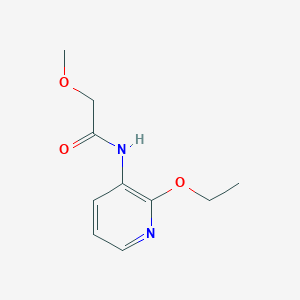

![2-(((3AR,4S,6R,6aS)-6-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14905370.png)

![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
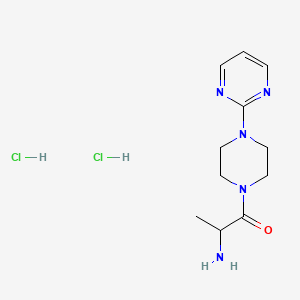

![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)


